![molecular formula C11H22NO5S+ B12060309 Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

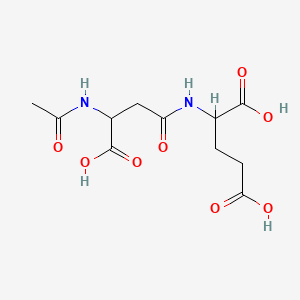

ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムは、独自の特性で知られる双性イオンモノマーです。この化合物は、ポリスルホベタインの合成に使用され、これは、単一のモノマーユニット内にカチオン基とアニオン基の両方を含む電気的に中性のポリマーです。 これらのポリマーは、生理食塩水溶液における電解質への抵抗性、生体適合性、血液適合性などの興味深い特性を示しています .

準備方法

合成経路と反応条件

ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムの合成は、アセトニトリルの存在下で、1,3-プロパンスルトンとジメチルアミノエチルメタクリレートを反応させることを含みます。反応は通常、室温 (25°C) で 12 時間行い、その後 36 時間静置して、白色の沈殿物の形成を可能にします。 沈殿物をろ過、遠心分離し、アセトニトリルとアセトンで洗浄して最終生成物を得ます .

工業生産方法

工業的な設定では、この化合物の生産は同様の合成経路に従いますが、より大規模です。反応条件は、高収率と純度を確保するために最適化されています。 この化合物は、通常、結晶性粉末として製造され、その後、安定性を維持するために涼しく乾燥した場所に保管されます .

化学反応の分析

反応の種類

ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムは、次のものを含むさまざまな化学反応を受けます。

重合: この化合物は、メタクリレート基の存在により重合して、ポリスルホベタインを形成できます。

置換反応: この化合物は、特にスルホネート基に関与する置換反応に参加できます。

一般的な試薬と条件

形成される主な生成物

ポリスルホベタイン: これらは、ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムの重合中に形成される主要な生成物です.

置換誘導体: さまざまな置換誘導体は、置換反応で使用される求核剤に応じて形成されます。

科学研究への応用

ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムは、科学研究で幅広い用途があります。

化学: この化合物は、独自の特性により、さまざまな分野で用途がある双性イオンポリマーの合成に使用されます。

生物学: この化合物の生体適合性は、薬物送達システムや組織工学など、生体医用分野での使用に適しています.

医学: その血液適合性により、医療機器やインプラントに使用できます。

科学的研究の応用

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of zwitterionic polymers, which have applications in various fields due to their unique properties.

Medicine: Its blood compatibility allows for its use in medical devices and implants.

作用機序

ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムの作用機序は、双性イオン構造を形成する能力に関与しています。これらの構造は、生物学的分子との独自の相互作用を示し、生体適合性と血液適合性につながります。 この化合物の分子標的は、酵素やその他のタンパク質であり、ここでコンホメーションと安定性を調節できます .

類似の化合物との比較

類似の化合物

メタクリロイルオキシエチルジメチル-(3-スルホプロピル)アンモニウムヒドロキシド: この化合物は、構造と特性が類似しており、ポリスルホベタインの合成に使用されます.

N-(3-スルホプロピル)-N-メタクリロイルオキシエチル-N,N-ジメチルアンモニウムベタイン: ポリマー合成に用途のある別の類似の化合物.

独自性

ジメチル({2-[(2-メチルプロプ-2-エノイル)オキシ]エチル})(3-スルホプロピル)アザニウムは、生体適合性と血液適合性を必要とする用途に非常に適した、双性イオン性を付与する官能基の特定の組み合わせにより、ユニークです。 重合と置換反応を起こす能力は、さまざまな科学的および産業的用途における汎用性をさらに高めます .

類似化合物との比較

Similar Compounds

Methacryloyloxyethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound is similar in structure and properties, used in the synthesis of polysulfobetaines.

N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylammonium betaine: Another similar compound with applications in polymer synthesis.

Uniqueness

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium is unique due to its specific combination of functional groups, which confer its zwitterionic nature and make it highly suitable for applications requiring biocompatibility and blood compatibility. Its ability to undergo polymerization and substitution reactions further enhances its versatility in various scientific and industrial applications .

特性

IUPAC Name |

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-sulfopropyl)azanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAIDFOKQCVACE-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO5S+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)